![molecular formula C9H10N4S B065063 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine CAS No. 175277-26-6](/img/structure/B65063.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine, commonly known as DMPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrimidine derivative with a thiol group attached to it, making it a promising compound for various biological studies.
Wirkmechanismus
The exact mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In medicinal chemistry, DMPP has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
In agriculture, DMPP acts as a nitrification inhibitor by inhibiting the activity of certain soil bacteria that convert ammonium to nitrate. This inhibition reduces the amount of nitrogen lost from the soil, leading to increased crop yield and reduced environmental pollution.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects in different systems. In medicinal chemistry, DMPP has been shown to improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain. DMPP has also been shown to have antimicrobial, antiviral, and anticancer properties.
In agriculture, DMPP has been shown to reduce nitrogen losses from fertilizers, leading to increased crop yield and reduced environmental pollution. DMPP has also been studied as a potential herbicide for weed control.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments, including its high yield synthesis method, its ability to inhibit specific enzymes and receptors, and its potential applications in various fields. However, DMPP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for DMPP research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, DMPP could be further studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, DMPP could be further studied as a potential nitrification inhibitor and herbicide. In material science, DMPP could be further studied as a precursor for the synthesis of various metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, DMPP is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. DMPP has been extensively studied for its potential antimicrobial, antiviral, anticancer, and herbicidal properties. DMPP has also been shown to improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain. Further studies are needed to fully understand the mechanism of action of DMPP and its potential applications in different fields.
Synthesemethoden
DMPP can be synthesized using different methods, including the reaction between 2-chloro-4,6-dimethylpyrimidine and 3,5-dimethyl-4-mercapto-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction between 2,4-dichloro-6-methylpyrimidine and 3,5-dimethyl-4-mercapto-1H-pyrazole in the presence of a base such as sodium hydride. The yield of DMPP using these methods is generally high, making them suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMPP has been shown to have antimicrobial, antiviral, and anticancer properties. DMPP has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers, thereby increasing crop yield and reducing environmental pollution. DMPP has also been studied as a potential herbicide for weed control.
In material science, DMPP has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
175277-26-6 |
|---|---|
Molekularformel |
C9H10N4S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-6-8(7(2)13-12-6)14-9-10-4-3-5-11-9/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
GBGOOSIJAQSWSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)SC2=NC=CC=N2 |
Kanonische SMILES |
CC1=C(C(=NN1)C)SC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
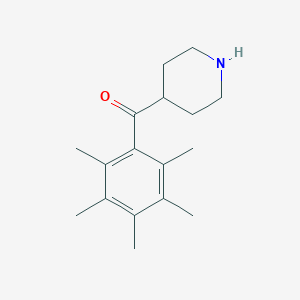

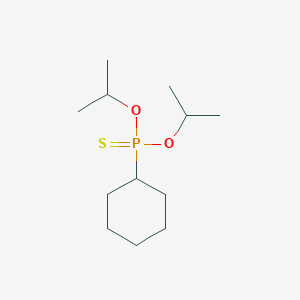
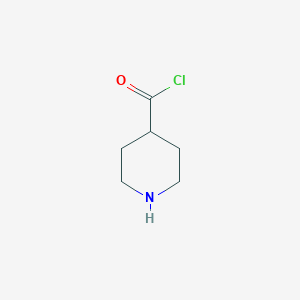

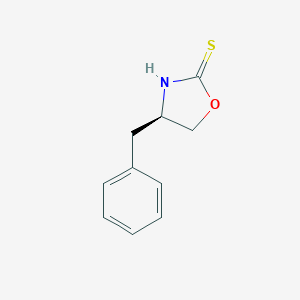
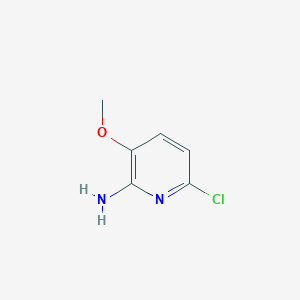

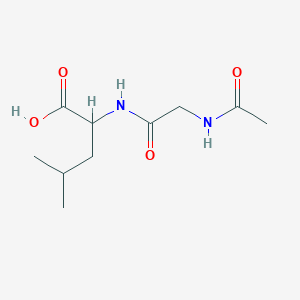

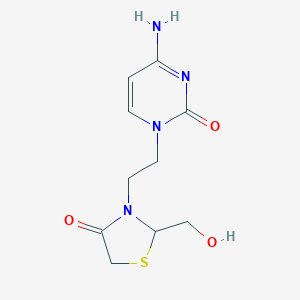
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)